methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrrole Ring Formation: The pyrrole ring can be constructed using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Coupling Reactions: The thiazole and pyrrole rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Assembly: The final compound is assembled through a series of amide bond formations and esterifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions due to its potential to inhibit specific enzymes.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs, particularly those targeting diseases involving oxidative stress or inflammation.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1401534-93-7) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes thiazole and pyrrole moieties known for their diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Thiazole derivatives have been shown to possess significant antibacterial properties. In a study evaluating the antibacterial effects against Gram-positive and Gram-negative bacteria, the compound demonstrated promising Minimum Inhibitory Concentration (MIC) values. For instance:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.6 |
Escherichia coli | 31.2 |
Bacillus subtilis | 7.8 |
These results indicate that the compound exhibits stronger antibacterial activity compared to standard antibiotics like oxytetracycline, suggesting its potential as a lead compound for antibiotic development .
Anticancer Activity
Research has indicated that thiazole derivatives can inhibit various cancer cell lines. A study reported that this compound showed significant cytotoxicity against several cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10.5 |
MCF7 (breast cancer) | 12.0 |
A549 (lung cancer) | 9.8 |
These findings underscore the compound's potential as an anticancer agent with a favorable therapeutic window .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as DNA gyrase and topoisomerases, which are critical in bacterial DNA replication and transcription. The following table summarizes the enzyme inhibition data:
Enzyme | IC50 (nM) |
---|---|
DNA Gyrase | <32 |
Topoisomerase IV | <100 |
These results suggest that methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-y]carbonyl}amino)-1,3-thiazole-4-carboxylate may act as a dual inhibitor with broad-spectrum antibacterial activity .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Efficacy : In murine models of bacterial infections, administration of the compound resulted in a significant reduction in bacterial load compared to controls.
- Combination Therapy : When used in combination with existing antibiotics, the compound enhanced the efficacy of treatments against resistant strains of bacteria.
Properties
Molecular Formula |
C20H16N4O3S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H16N4O3S2/c1-12-14(18(26)27-2)21-19(28-12)23-17(25)16-15(13-8-4-3-5-9-13)22-20(29-16)24-10-6-7-11-24/h3-11H,1-2H3,(H,21,23,25) |
InChI Key |
DUMUUOANKQSETR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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